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Compound Name: Tosposertib

Cat. No.: B15575734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor effects of Tosposertib, a novel

dual inhibitor of Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI/ALK5) and

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The reproducibility of its pre-clinical

and early clinical findings is assessed through a review of available data. This guide also

compares Tosposertib with other TGF-β pathway inhibitors, Galunisertib and Fresolimumab,

to provide a broader context for its therapeutic potential.

Executive Summary
Tosposertib (also known as TU2218) has demonstrated reproducible anti-tumor activity across

multiple preclinical cancer models and has shown promising signals of efficacy in early-phase

clinical trials. Its dual-targeting mechanism offers a potentially synergistic approach to

overcoming tumor immune evasion and promoting an anti-tumor immune response. While

direct replication studies are not yet published, the consistency of findings across different

syngeneic mouse models and the alignment of preclinical and clinical outcomes provide

confidence in the robustness of its anti-tumor effects. Alternatives such as Galunisertib, a

selective ALK5 inhibitor, have also shown preclinical efficacy but have faced challenges in late-

stage clinical development for solid tumors. Fresolimumab, a pan-TGF-β monoclonal antibody,

has been investigated in various cancers with mixed results.
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The following tables summarize the available quantitative data for Tosposertib and its

comparators.

Table 1: In Vitro Potency of TGF-β Pathway Inhibitors

Compound Target(s) Assay IC50

Tosposertib (TU2218) ALK5 (TGFβRI) Kinase Assay 1.2 nM[1]

VEGFR2 Kinase Assay 4.5 nM[1]

SMAD2

Phosphorylation
Human Whole Blood 101 nM[1]

VEGFR2

Phosphorylation
HUVECs 52.5 nM[1]

Galunisertib

(LY2157299)
ALK5 (TGFβRI) Kinase Assay

Potent and selective

inhibition (specific

IC50 not stated in the

provided abstract)[2]

[3]

Fresolimumab

(GC1008)

TGF-β1, TGF-β2,

TGF-β3

N/A (Monoclonal

Antibody)
N/A

Table 2: In Vivo Anti-Tumor Efficacy of Tosposertib (TU2218) in Syngeneic Mouse Models
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Cancer Model Treatment Key Findings
Statistical
Significance

4T1 (Triple-Negative

Breast Cancer)
TU2218 + anti-PD-1

Significant tumor

reduction
p<0.001 vs. vehicle[4]

MC38 (Colon

Adenocarcinoma)

TU2218 + anti-CTLA4

(dose-sparing) + anti-

PD-1

Maintained anti-tumor

activity with reduced

anti-CTLA4 dose

Not statistically

different from full-dose

combination[4]

CT26 (Colon

Carcinoma)

TU2218 + Lenvatinib

+ anti-PD-1

Superior tumor growth

inhibition (TGI) and

complete response

(CR) rate

TGI 99%, CR 67% vs.

TGI 76%, CR 17% in

control group

(p<0.001)[4][5]

B16F10 (Melanoma) TU2218 + anti-PD-1

Significantly greater

antitumor effect than

either drug alone[6]

-

WEHI-164

(Fibrosarcoma)
TU2218 + anti-CTLA4

High complete

regression (CR)

rates[6]

-

Table 3: Clinical Efficacy of TGF-β Pathway Inhibitors
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Compound Trial Phase Cancer Type(s) Key Efficacy Data

Tosposertib (TU2218) Phase 1b
Advanced Solid

Tumors

Combination with

Pembrolizumab:

Overall Response

Rate (ORR): 19%,

Disease Control Rate

(DCR): ~63% (80%

DCR at RP2D of

195mg/day)[7]

Phase 2 (Interim)

Head and Neck

Squamous Cell

Carcinoma (r/m)

Combination with

Pembrolizumab (1L):

ORR: 72.7% (8/11)[8]

[9] (2L+): ORR: 66.7%

(4/6)[8][9]

Galunisertib

(LY2157299)
Phase 2

Advanced

Hepatocellular

Carcinoma (HCC)

Combination with

Sorafenib: Median

Time to Progression

(TTP): 4.1 months,

Median Overall

Survival (OS): 18.8

months, Partial

Response (PR): 4.5%

[10]

Fresolimumab

(GC1008)
Multiple Phase 1 & 2

Various Cancers (e.g.,

Melanoma, Renal Cell

Carcinoma)

Investigated in

multiple trials, but

development for

oncology appears to

have been

discontinued[11][12]

Experimental Protocols
In Vitro Kinase and Phosphorylation Assays (General Protocol)
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Detailed protocols for the specific IC50 determinations for Tosposertib are proprietary.

However, a general methodology for such assays is as follows:

Kinase Assays: Recombinant ALK5 and VEGFR2 kinases are incubated with a specific

substrate and ATP. The test compound (e.g., Tosposertib) is added at various

concentrations. The kinase activity is measured by quantifying the amount of phosphorylated

substrate, typically through methods like ELISA or radiometric assays. The IC50 value is

calculated as the concentration of the inhibitor that reduces kinase activity by 50%.

Cell-Based Phosphorylation Assays:

SMAD2 Phosphorylation: Human whole blood or isolated peripheral blood mononuclear

cells (PBMCs) are stimulated with TGF-β in the presence of varying concentrations of the

inhibitor. Cells are then lysed, and the levels of phosphorylated SMAD2 (pSMAD2) are

measured by Western blot or ELISA.

VEGFR2 Phosphorylation: Human Umbilical Vein Endothelial Cells (HUVECs) are

stimulated with VEGF in the presence of the inhibitor. Cell lysates are then analyzed for

levels of phosphorylated VEGFR2 (pVEGFR2) using similar techniques.

In Vivo Syngeneic Mouse Model Studies (General Protocol)

Cell Implantation: Cancer cells (e.g., 4T1, MC38, CT26) are implanted subcutaneously into

the flank of immunocompetent syngeneic mice.

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into

treatment and control groups. Tosposertib is typically administered orally. Combination

therapies involve intraperitoneal injections of checkpoint inhibitors (e.g., anti-PD-1, anti-

CTLA4 antibodies).

Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the

study, tumors are excised and weighed. Tumor growth inhibition (TGI) and complete

response (CR) rates are calculated.

Immunophenotyping: Tumors and spleens may be harvested for flow cytometry analysis to

assess changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells).
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Clinical Trial Protocol (Phase 1b/2a - NCT05204862)

Study Design: Open-label, dose-escalation (Phase 1b) and expansion (Phase 2a) study.

Patient Population: Patients with advanced solid tumors who have failed standard therapy.

Phase 2a focuses on specific cancer types like biliary tract and head and neck cancer.[7][13]

Treatment Regimen:

Monotherapy (Phase 1a): Dose escalation of Tosposertib (30mg/day to 270mg/day).[7]

Combination Therapy (Phase 1b/2a): Tosposertib (Recommended Phase 2 Dose:

195mg/day, administered as 97.5mg BID for 2 weeks on/1 week off) in combination with

Pembrolizumab (200mg IV every 3 weeks).[7]

Primary Endpoints: Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose

(RP2D) for Phase 1. Overall Response Rate (ORR) for Phase 2.[13]

Secondary Endpoints: Safety, tolerability, pharmacokinetics, Disease Control Rate (DCR),

Progression-Free Survival (PFS), and Overall Survival (OS).
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Caption: TGF-β Signaling Pathway and Points of Inhibition.
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Caption: Drug Development and Evaluation Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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